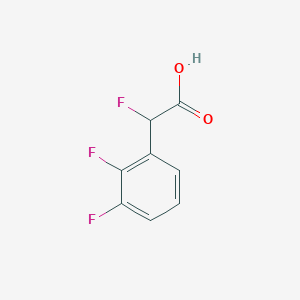
2-(3,4-Dimethylphenyl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethylphenyl)-2-methylpropanoic acid is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and a propanoic acid moiety attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid typically involves the Friedel-Crafts alkylation of 3,4-dimethylbenzene with a suitable alkyl halide, followed by carboxylation. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride to facilitate the alkylation process. The subsequent carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction environments ensures high purity and scalability of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of 3,4-dimethylbenzophenone or 3,4-dimethylbenzoic acid.
Reduction: Formation of 2-(3,4-dimethylphenyl)-2-methylpropanol.
Substitution: Formation of halogenated derivatives such as this compound bromide.
Aplicaciones Científicas De Investigación
2-(3,4-Dimethylphenyl)-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical processes. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to elucidate its precise mechanism of action.
Comparación Con Compuestos Similares
- 2-(3,4-Dimethylphenyl)propanoic acid
- 2-(3,4-Dimethylphenyl)-2-methylbutanoic acid
- 2-(3,4-Dimethylphenyl)-2-methylpentanoic acid
Comparison: 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of a propanoic acid moiety. This structural configuration imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. The presence of two methyl groups on the phenyl ring enhances its hydrophobicity and influences its reactivity compared to other analogs.
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
2-(3,4-dimethylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H16O2/c1-8-5-6-10(7-9(8)2)12(3,4)11(13)14/h5-7H,1-4H3,(H,13,14) |
Clave InChI |
KPRFJIAHMMNMKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C)(C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


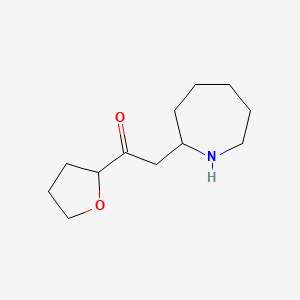
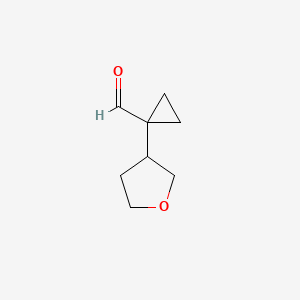
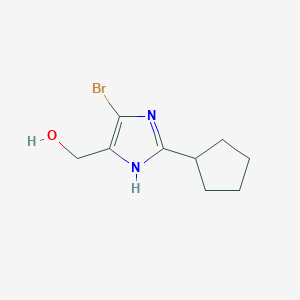
![4-[(3,3,5-Trimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13316352.png)
![5'-Methyl-6,7-dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane]](/img/structure/B13316356.png)
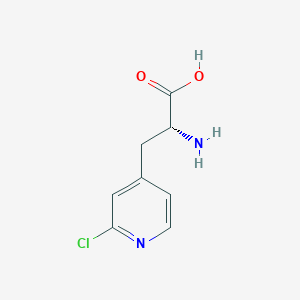
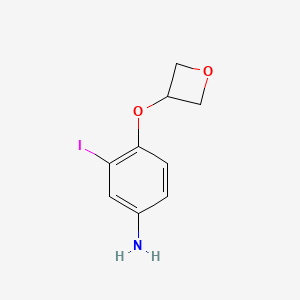
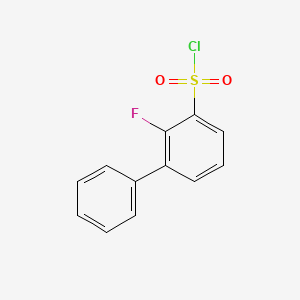
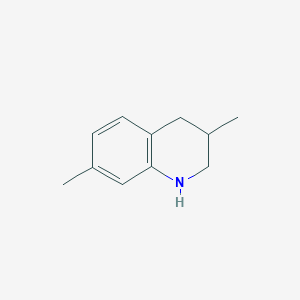
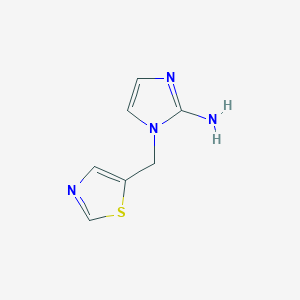
![5-[(Pent-4-yn-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13316390.png)

